2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-iodoaniline
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Overview
Description
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-iodoaniline is a complex organic compound characterized by the presence of fluorine, iodine, and trifluoromethyl groups. These functional groups contribute to its unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-iodoaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the halogenation of a suitable aromatic compound followed by nucleophilic substitution reactions. For instance, the preparation might start with the halogenation of p-chlorobenzotrifluoride, followed by ammoniation and subsequent iodination .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and minimize environmental impact. These methods often involve the use of catalysts and optimized reaction conditions to ensure high efficiency. The use of environmentally benign reagents and solvents is also a key consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-iodoaniline undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted anilines .
Scientific Research Applications
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-iodoaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-iodoaniline involves its interaction with specific molecular targets. These interactions can inhibit or activate various biochemical pathways. For instance, in medicinal applications, it may inhibit enzymes involved in disease progression, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluoro-4-(trifluoromethyl)pyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
- Poly 4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-co-tetrafluoroethylene
Uniqueness
What sets 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-iodoaniline apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both iodine and trifluoromethyl groups, for example, enhances its ability to participate in a wider range of chemical reactions and interact with diverse molecular targets .
Properties
Molecular Formula |
C13H7F5INO |
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Molecular Weight |
415.10 g/mol |
IUPAC Name |
2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-iodoaniline |
InChI |
InChI=1S/C13H7F5INO/c14-8-3-6(13(16,17)18)4-9(15)12(8)21-11-2-1-7(19)5-10(11)20/h1-5H,20H2 |
InChI Key |
LWKKEHYIYSOCTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)N)OC2=C(C=C(C=C2F)C(F)(F)F)F |
Origin of Product |
United States |
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